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Introduction to Allitinib

Allitinib (AST1306) is a novel, orally active irreversible inhibitor targeting the epidermal growth factor
receptor (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib, it features a
key acrylamide group that enables irreversible covalent binding to cysteine residues (Cys797 in EGFR and
Cys805 in ErbB2) via Michael addition. This mechanism provides prolonged target inhibition and
distinguishes it from reversible tyrosine kinase inhibitors. Allitinib is currently in clinical development in
China for treating various solid tumors and demonstrates superior efficacy to lapatinib in preclinical models,

particularly in ErbB2-dependent cancer models [1] [2].

Analytical Methods for Quantification

LC-MS/MS Bioanalytical Method

A sensitive and validated LC-MS/MS method enables simultaneous quantification of Allitinib and its two

major metabolites (M6 and M10) in human plasma [1].

¢ Sample Volume: 100 pL of human plasma
e Sample Preparation: Protein precipitation
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Chromatography:

[¢]

[¢]

Gradient: Elution from 10% B to 90% B over 5 minutes
Flow Rate: 0.8 mL/min

[e]

o

Total Run Time: 5 minutes

o

mode

Lower Limits of Quantification (LLOQ):
o Allitinib: 0.300 ng/mL
o M6 (amide hydrolysis metabolite): 0.030 ng/mL
o M10 (dihydrodiol metabolite): 0.075 ng/mL [1]

Column: Zorbax Eclipse Plus C18 (4.6 x 75 mm, 3.5 ym)
Mobile Phase: A) 2 mM ammonium acetate in water; B) 2 mM ammonium acetate in methanol

Mass Spectrometry: API 5000 triple quadrupole mass spectrometer with ESI source in positive ion

This method demonstrates high sensitivity and selectivity, successfully applied to characterize the

pharmacokinetic profile of Allitinib and its metabolites in clinical studies.

Pharmacokinetic Properties of Allitinib

Basic Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Allitinib derived from clinical

studies:
Parameter Value Context
Time to Maximum Concentration 1.8 - 3.0 hours Oral administration in humans
(T~max~) [1][2]
Half-Life (t~1/2~) ~4 hours (3.4 - 4.4 hours Mean elimination half-life [1] [2]
in rats)
Oral Bioavailability 5.7% (rat data) Extensive first-pass metabolism
[2]
Steady-State Exposure (M6) 11% of parent drug Relative to Allitinib exposure [3]
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Parameter

Steady-State Exposure (M10)

Value

70% of parent drug

Context

Relative to Allitinib exposure [3]

Allitinib exhibits significant inter-patient variability following oral administration, suggesting potential

need for dose individualization in clinical practice. The low oral bioavailability is attributed to poor

solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [2].

Metabolism and Biotransformation

Metabolic Pathways and Enzymology

Allitinib undergoes extensive metabolism, with sixteen metabolites identified in clinical studies. The

electrophilic o,-unsaturated carbonyl group serves as the primary site of biotransformation [3].

Table 2: Major Metabolic Pathways of Allitinib

Pathway

Key Metabolite(s)

Enzymes Involved

Structural Change

Amide Hydrolysis

Dihydrodiol

Formation

O-dealkylation

Glutathione
Conjugation

M6 (Major circulating
metabolite)

M10 (Major circulating
metabolite)

M1, M2, M5

M14, M16 (Thiol
conjugates)

Non-CYP mediated

CYP450s + Epoxide

Hydrolase

Primarily CYP3A4/5,
CYP1A2

Glutathione-S-
Transferase (GST)

Cleavage of acrylamide
side chain

Addition of two hydroxyl
groups

Cleavage of benzyloxy
group

Covalent addition of
glutathione

Hydroxylation Multiple minor Various CYP450 Addition of hydroxyl
metabolites enzymes groups
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Table 3: Enzyme Systems in Allitinib Metabolism

Enzyme System Specific Isoforms Role in Allitinib Metabolism

Cytochrome P450 CYP3A4/5, CYP1A2 (Primary);  O-dealkylation, hydroxylation, epoxidation
(CYP) CYP2C8, CYP2D6 (Minor) leading to dihydrodiol formation

Epoxide Hydrolase Microsomal Epoxide Hydrolase  Hydrolysis of reactive epoxide intermediates
(EH) to form dihydrodiol metabolites (e.g., M10)
Glutathione-S- Multiple GST isoforms Direct conjugation with the acrylamide
Transferase (GST) group, independent of CYP450

The formation of M10 occurs through a two-step process: initial CYP-mediated oxidation to form a reactive
epoxide intermediate, followed by EH-catalyzed hydrolysis to the dihydrodiol. The glutathione conjugates
(M14, M16) provide evidence of reactive intermediate formation but are primarily generated via direct

conjugation rather than P450-mediated bioactivation [3] [2].

Metabolic Pathway Visualization

The following diagram illustrates the major metabolic pathways of Allitinib and the enzymes involved:

CYP450
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> Major metabolic pathways of Allitinib and the enzymes responsible for its biotransformation.

Clinical Implications and Clinical Development
Considerations

The pharmacokinetic and metabolic profile of Allitinib presents several important considerations for its

clinical development and therapeutic use:

e Pharmacologically Active Metabolites: Metabolites M6 and M10 demonstrate significant
pharmacological activity and contribute to the overall efficacy profile. M10 reaches steady-state
exposures approximately 70% of the parent drug, necessitating consideration in dose-response

relationships [3] [2].

o Interpatient Variability: Significant variability in Allitinib exposure was observed between patients,
potentially influenced by individual differences in metabolic enzyme expression and activity.

Therapeutic drug monitoring may be beneficial in clinical practice [1].

¢ Drug Interaction Potential: As a substrate for multiple CYP450 enzymes (particularly CYP3A4 and
CYP1A2), Allitinib may be susceptible to drug interactions with strong inducers or inhibitors of these

pathways. Concomitant medications should be carefully evaluated [3] [2].

¢ Reactive Metabolite Formation: The detection of glutathione conjugates and dihydrodiol metabolites
indicates the formation of reactive intermediates. While the glutathione conjugation occurs primarily
via direct GST-mediated conjugation rather than CYP-mediated bioactivation, this profile warrants

continued safety monitoring in clinical development [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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